molecular formula C25H22F2N2O3S2 B2637785 N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide CAS No. 922470-54-0

N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2637785
CAS No.: 922470-54-0
M. Wt: 500.58
InChI Key: AOMXWBDRNVCDLZ-UHFFFAOYSA-N
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Description

N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide is a complex organic compound characterized by its unique structural components, including a benzyl group, a benzylsulfonyl group, and a difluorobenzo[d]thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the Benzylsulfonyl Intermediate: The initial step often involves the sulfonylation of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.

    Coupling with Butanamide: The benzylsulfonyl chloride is then reacted with 4-aminobutanamide under basic conditions to form the intermediate N-benzyl-4-(benzylsulfonyl)butanamide.

    Introduction of the Difluorobenzo[d]thiazolyl Group: The final step involves the coupling of the intermediate with 4,6-difluorobenzo[d]thiazole-2-amine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The difluorobenzo[d]thiazolyl moiety can participate in nucleophilic aromatic substitution reactions, especially at the fluorine positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding sulfide derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of novel materials with unique electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The difluorobenzo[d]thiazolyl moiety could interact with specific molecular targets, while the benzylsulfonyl group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-(methylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.

    N-benzyl-4-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)butanamide: Similar structure but with a chlorobenzo[d]thiazolyl moiety instead of a difluorobenzo[d]thiazolyl moiety.

Uniqueness

N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide is unique due to the presence of both benzylsulfonyl and difluorobenzo[d]thiazolyl groups, which may confer distinct chemical and biological properties compared to its analogs. The difluorobenzo[d]thiazolyl moiety, in particular, can influence the compound’s reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-benzyl-4-benzylsulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F2N2O3S2/c26-20-14-21(27)24-22(15-20)33-25(28-24)29(16-18-8-3-1-4-9-18)23(30)12-7-13-34(31,32)17-19-10-5-2-6-11-19/h1-6,8-11,14-15H,7,12-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMXWBDRNVCDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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